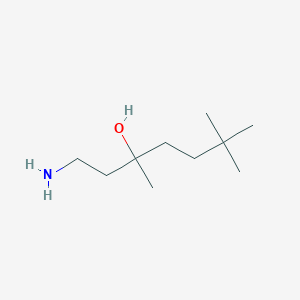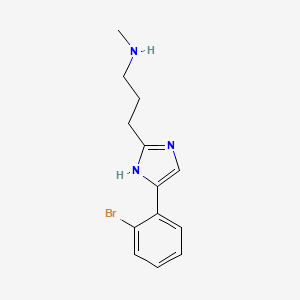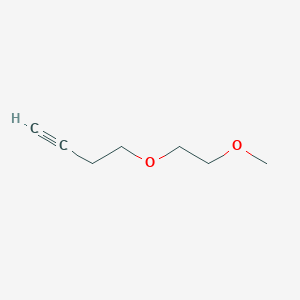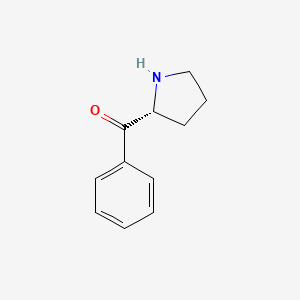
4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a cyclopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by bromination and subsequent functionalization with a cyclopropylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyrazole-containing compounds with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylamino group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic acid
- 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
- 1-(4-Bromo-1H-pyrazol-1-yl)cyclopropylmethanamine hydrochloride
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15BrN4O |
|---|---|
Peso molecular |
287.16 g/mol |
Nombre IUPAC |
4-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)butanamide |
InChI |
InChI=1S/C10H15BrN4O/c11-7-5-13-15(6-7)4-3-9(10(12)16)14-8-1-2-8/h5-6,8-9,14H,1-4H2,(H2,12,16) |
Clave InChI |
DCRWDXRDLVNNQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(CCN2C=C(C=N2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)



![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)






![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
